molecular formula C8H5LiO7S B213157 5-Sulfoisophthalic acid monolithium salt CAS No. 46728-75-0

5-Sulfoisophthalic acid monolithium salt

Cat. No.: B213157
CAS No.: 46728-75-0
M. Wt: 252.2 g/mol
InChI Key: GGKPBCOOXDBLLG-UHFFFAOYSA-M
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Description

5-Sulfoisophthalic acid monolithium salt is a sulfonated aromatic compound with the molecular formula C8H6O7S.Li and a molecular weight of 252.2 g/mol. It is a water-soluble compound that can be synthesized or extracted using different methods.

Mechanism of Action

Target of Action

Monolithium 5-sulfoisophthalate is a lithium salt of sulfoisophthalic acid . It is a white, crystalline solid that is soluble in water . This compound has been shown to have oxidant properties . .

Mode of Action

It has been suggested that the properties of metal-organic frameworks (mofs) can be adjusted through the incorporation of mono-substituents like monolithium 5-sulfoisophthalate to obtain pharmaceutical carriers with excellent properties . The introduction of functional groups appears to have a significant effect on the drug delivery performance of the MOFs .

Biochemical Pathways

It is known that phthalates, a group of chemicals to which monolithium 5-sulfoisophthalate belongs, can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

It has been suggested that the compound has oxidant properties , which could potentially lead to oxidative stress in cells

Action Environment

The action environment of Monolithium 5-sulfoisophthalate is likely to be influenced by various factors. For instance, the coordination of the lithium cation with sulfite anions results in three different polymorphs: monolithium, dihydrate, and hexahydrate . The monolithium form crystallizes from solutions containing less than 2% sulfur dioxide, while the dihydrate form crystallizes from solutions containing 2-4% sulfur dioxide . This suggests that the compound’s action, efficacy, and stability could be influenced by the concentration of sulfur dioxide in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of monolithium 5-sulfoisophthalate typically involves the sulfonation of isophthalic acid followed by neutralization with lithium hydroxide . One method involves the use of acetic acid washing to achieve a low sulfuric acid ester concentration . The process may begin with the formation of a sulfonic acid derivative, which is then neutralized to form the lithium salt .

Industrial Production Methods: In industrial settings, the production of monolithium 5-sulfoisophthalate involves large-scale sulfonation and neutralization processes. The use of continuous reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Sulfoisophthalic acid monolithium salt undergoes various chemical reactions, including esterification, transesterification, and polymerization. These reactions are essential for its incorporation into polymer blends or finishes.

Common Reagents and Conditions:

    Esterification: Typically involves the reaction of monolithium 5-sulfoisophthalate with alcohols in the presence of acid catalysts.

    Transesterification: Involves the exchange of ester groups between monolithium 5-sulfoisophthalate and other esters, often catalyzed by bases.

    Polymerization: Can be achieved through the reaction of monolithium 5-sulfoisophthalate with monomers like ethylene glycol under heat and pressure.

Major Products: The major products formed from these reactions include sulfonated polyesters and other polymeric materials with enhanced properties such as increased hydrophilicity and thermal stability.

Scientific Research Applications

5-Sulfoisophthalic acid monolithium salt has a wide range of applications in scientific research:

    Chemistry: Used as a monomer for water-dispersible polyesters, which are essential in coatings and adhesives.

    Biology: Incorporated into antimicrobial polymer blends and finishes, where the sulfonate group disrupts bacterial cell membranes.

    Industry: Utilized in the production of lithium-ion batteries, where it is incorporated into polymer matrices to form solid polymer electrolytes.

Comparison with Similar Compounds

    Dimethyl 5-sulfoisophthalate sodium salt (SIPM): Used in the synthesis of cationic dyeable poly(ethylene terephthalate) (CDPET) and water-dispersible sulfo-polyester resins.

    5-Sulfoisophthalic acid sodium salt: Another sulfonated aromatic compound with similar applications in polymer synthesis.

Uniqueness: 5-Sulfoisophthalic acid monolithium salt is unique due to its lithium ion, which imparts specific properties such as enhanced thermal stability and compatibility with lithium-ion battery applications. Its ability to form stable complexes with various drugs also makes it a valuable compound in medical research.

Properties

CAS No.

46728-75-0

Molecular Formula

C8H5LiO7S

Molecular Weight

252.2 g/mol

IUPAC Name

lithium;3,5-dicarboxybenzenesulfonate

InChI

InChI=1S/C8H6O7S.Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1

InChI Key

GGKPBCOOXDBLLG-UHFFFAOYSA-M

SMILES

[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O

Canonical SMILES

[Li+].C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O

Key on ui other cas no.

46728-75-0

physical_description

DryPowde

Pictograms

Corrosive; Irritant

Origin of Product

United States

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